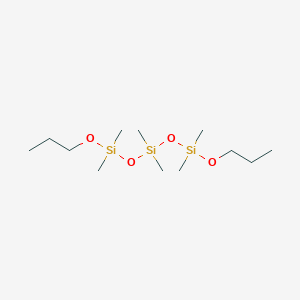
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two methyl groups and one propoxy group. This compound is known for its applications in various fields, including materials science, chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane can be synthesized through a multi-step process. One common method involves the reaction of trichlorosilane with ethanol to produce trimethylsilyl ether. This intermediate is then reacted with potassium hydroxide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Scientific Research Applications
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with silicon-based receptors and enzymes, influencing their activity and stability.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1,1,3,3,5,5-Hexamethyl-1,5-dipropoxytrisiloxane can be compared with other similar siloxane compounds:
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar structure but lacks the propoxy groups, making it less versatile in certain applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional methyl group, which can influence its reactivity and physical properties.
1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxane: Features a cyclic structure, providing different mechanical and chemical properties.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its combination of stability, reactivity, and versatility.
Properties
CAS No. |
663929-03-1 |
|---|---|
Molecular Formula |
C12H32O4Si3 |
Molecular Weight |
324.63 g/mol |
IUPAC Name |
bis[[dimethyl(propoxy)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C12H32O4Si3/c1-9-11-13-17(3,4)15-19(7,8)16-18(5,6)14-12-10-2/h9-12H2,1-8H3 |
InChI Key |
VPUWFBLBVWRNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















